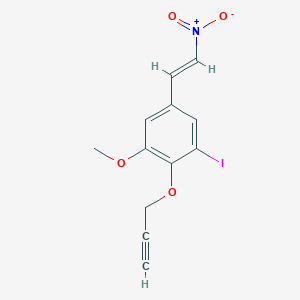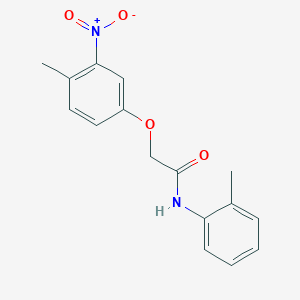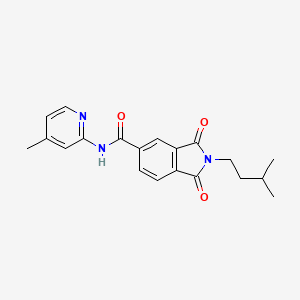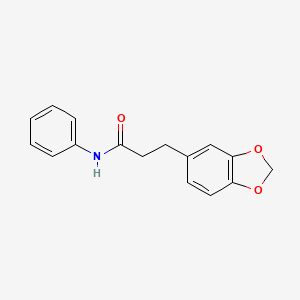
5-methyl-N-(2-phenoxyphenyl)-3-isoxazolecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoxazole derivatives, including structures similar to 5-methyl-N-(2-phenoxyphenyl)-3-isoxazolecarboxamide, often involves one-pot synthesis methods. For instance, Martins et al. (2002) describe the synthesis of 3-methylisoxazole-5-carboxamides through a one-pot process starting from 3-methyl isoxazole-5-carboxylic acid, demonstrating the versatility and efficiency of synthesizing isoxazole derivatives (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including 5-methyl-N-(2-phenoxyphenyl)-3-isoxazolecarboxamide, is characterized by the presence of an isoxazole ring. Shahidha et al. (2014) conducted a vibrational spectral analysis using FT-IR and FT-Raman spectroscopic techniques to analyze similar compounds, highlighting the importance of understanding the vibrational modes and molecular geometry for these types of compounds (Shahidha et al., 2014).
Chemical Reactions and Properties
Isoxazole derivatives can participate in various chemical reactions due to their reactive sites. For example, Pasunooti et al. (2016) explored the palladium-catalyzed acetoxylation of primary γ-C(sp3)-H bonds in amino acids using a directing group, showcasing the chemical versatility of compounds containing isoxazole units (Pasunooti et al., 2016).
Wissenschaftliche Forschungsanwendungen
Alteration of DNA and Inhibition of Enzymes
Isoxazole derivatives have been studied for their ability to interact with DNA and influence enzyme activities. For example, the study by Mizuno and Decker (1976) explored how 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, an isoxazole-related compound, affects DNA by undergoing rapid hydrolysis and attaching methyl groups to DNA constituents (Mizuno & Decker, 1976). Knecht and Löffler (1998) investigated the inhibition of dihydroorotate dehydrogenase by isoxazole derivatives, underscoring the potential of these compounds as immunosuppressive agents (Knecht & Löffler, 1998).
Anticancer Activity
Several studies have focused on the synthesis and biological evaluation of isoxazole derivatives for their anticancer properties. Hassan et al. (2019) synthesized new pyridines, isoxazoles, and isoxazolopyridazines bearing the 1,2,3-triazole moiety, which demonstrated significant anticancer activity against hepatic cancer cells (Hassan et al., 2019).
Material Science Applications
Isoxazole derivatives have also been explored for their applications in material science. Fleischmann et al. (2012) synthesized polymerizable phenolphthalein derivatives with pH-sensitive properties, demonstrating the versatility of isoxazole derivatives in creating color switchable materials (Fleischmann et al., 2012).
Eigenschaften
IUPAC Name |
5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-11-15(19-22-12)17(20)18-14-9-5-6-10-16(14)21-13-7-3-2-4-8-13/h2-11H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLUUNHHPJABAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4631551.png)
![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4631561.png)




![{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride](/img/structure/B4631599.png)
![3,4-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4631604.png)
![N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4631613.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4631616.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4631618.png)


